bc1 Complex-IN-1

Fungicide Discovery Cytochrome bc1 Complex Scaffold Hopping

bc1 Complex-IN-1 (compound 12g) is a triazole sulfonamide Qi-site inhibitor of the cytochrome bc1 complex. It uniquely targets Pseudoperonospora cubensis, the causal agent of cucumber downy mildew, with sub-micromolar in vitro potency and validated field efficacy. Unlike Qo-site inhibitors (e.g., amisulbrom, azoxystrobin), its distinct Qi-site binding profile supports resistance management programs. Ideal as a lead for agricultural fungicide discovery and structural biology studies. Secure this high-purity probe for your research.

Molecular Formula C16H22N6O5S2
Molecular Weight 442.5 g/mol
Cat. No. B15561715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebc1 Complex-IN-1
Molecular FormulaC16H22N6O5S2
Molecular Weight442.5 g/mol
Structural Identifiers
InChIInChI=1S/C16H22N6O5S2/c1-20(2)29(25,26)22-12-17-16(18-22)28(23,24)21(14-9-10-14)11-15(19-27-3)13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3/b19-15+
InChIKeyIWOIWFASKSFANB-XDJHFCHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

bc1 Complex-IN-1 (Compound 12g): Qi-Site Cytochrome bc1 Complex Inhibitor for Agricultural Fungicide Discovery


bc1 Complex-IN-1 (compound 12g) is a triazole sulfonamide derivative that functions as a potent inhibitor of the mitochondrial cytochrome bc1 complex, specifically targeting the Qi (ubiquinone reduction) site [1]. It demonstrates strong fungicidal activity against cucumber downy mildew (CDM), caused by Pseudoperonospora cubensis, both in vitro and in field trials [1].

Why bc1 Complex-IN-1 Cannot Be Interchanged with Other In-Class bc1 Inhibitors


While numerous compounds target the cytochrome bc1 complex, their specific binding sites (Qi vs. Qo), species selectivity profiles, and resultant biological activities vary dramatically. Substituting bc1 Complex-IN-1 with another bc1 inhibitor, such as the Qo-site inhibitor amisulbrom or the fungal-selective Inz-4, without rigorous validation would be scientifically unsound. Even within the same Qi-site class, differences in binding interactions translate to orders-of-magnitude variations in inhibitory potency and, crucially, in field-level efficacy against specific pathogens like P. cubensis [1][2].

Quantitative Evidence for bc1 Complex-IN-1: Differentiated Potency and Field Performance Data


In Vitro bc1 Complex Inhibition Potency: bc1 Complex-IN-1 vs. Amisulbrom

In a direct comparison, bc1 Complex-IN-1 (compound 12g) demonstrated an IC50 value in the sub-micromolar range against the bc1 complex. This potency was shown to be over two orders of magnitude (i.e., >100-fold) greater than that of the commercial control fungicide amisulbrom in the same assay system [1].

Fungicide Discovery Cytochrome bc1 Complex Scaffold Hopping

Field-Level Efficacy: bc1 Complex-IN-1 vs. Untreated Control in Cucumber Downy Mildew

bc1 Complex-IN-1 (compound 12g) was evaluated in field trials for its ability to control cucumber downy mildew (CDM). The compound exhibited excellent fungicidal properties, effectively controlling the disease caused by Pseudoperonospora cubensis [1]. This field performance validates the in vitro potency findings and establishes a practical, real-world differentiation point.

Agricultural Fungicide Pseudoperonospora cubensis Field Trials

Mechanism of Action: Defined Qi-Site Targeting vs. Qo-Site Inhibitors

bc1 Complex-IN-1 (compound 12g) was designed via a scaffold-hopping strategy based on the binding mode of amisulbrom and is characterized as a Qi-site inhibitor of the bc1 complex [1]. This mechanism is distinct from Qo-site inhibitors like azoxystrobin or stigmatellin, which bind at the ubiquinol oxidation site. Cross-resistance between Qi and Qo site inhibitors is not always observed, making Qi-site inhibitors valuable tools for managing fungicide resistance.

Mechanism of Action Qi Site Inhibitor Resistance Management

Primary Application Scenarios for bc1 Complex-IN-1 Based on Evidence


Lead Optimization for Novel Agricultural Fungicides

bc1 Complex-IN-1 (compound 12g) serves as an ideal lead compound for agricultural fungicide discovery programs targeting oomycete pathogens like Pseudoperonospora cubensis [1]. Its demonstrated sub-micromolar in vitro potency and field-level efficacy [1] provide a strong foundation for medicinal chemistry optimization of the triazole sulfonamide scaffold.

Investigating Fungicide Resistance Mechanisms

As a defined Qi-site inhibitor, bc1 Complex-IN-1 is a valuable probe for studying resistance mechanisms in cytochrome bc1 complex inhibitors. Researchers can use it to assess cross-resistance patterns with commercial Qo- and Qi-site fungicides (e.g., amisulbrom, azoxystrobin), aiding in the development of effective resistance management strategies.

Comparative Structural Biology of bc1 Complex Binding

The design of bc1 Complex-IN-1 was informed by computational modeling of the P. cubensis bc1 complex [1]. The compound is thus well-suited for follow-up structural biology studies (e.g., X-ray crystallography, cryo-EM) to experimentally validate binding poses and refine computational models for future structure-based drug design.

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